2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
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Overview
Description
The compound “2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide” is a chemical compound with the molecular formula C23H19N5O3S2 . It is a derivative of indole, a heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The compound contains an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis
Indole derivatives, such as this compound, are known to participate in a variety of chemical reactions. They often serve as the starting point for the synthesis of many bioactive compounds .Scientific Research Applications
Heterocyclic Compounds in Drug Design
Five-membered heterocycles such as furan and thiophene are pivotal in drug design due to their presence in bioactive molecules. The review by Ostrowski (2022) underscores the significance of furan-2-yl, furan-3-yl, thien-2-yl, and thien-3-yl substituents in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues. This extensive review demonstrates the impact of bioisosteric replacement of aryl substituents with heteroaryl ones on activities, highlighting the broad utility of such modifications in developing compounds with optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian actions (Ostrowski, 2022).
Biomass Conversion to Furan Derivatives
Chernyshev, Kravchenko, and Ananikov (2017) discuss the synthesis of 5-Hydroxymethylfurfural (HMF) from plant biomass, highlighting the potential of HMF and its derivatives as alternative feedstocks for the chemical industry. This review emphasizes the role of furan derivatives in producing monomers, polymers, fuels, and various chemicals, signifying the sustainability aspect of such compounds in future applications (Chernyshev, Kravchenko, & Ananikov, 2017).
Acetamide and Environmental Toxicity
A review on the degradation of acetaminophen by advanced oxidation processes discusses the generation of by-products such as acetamide, highlighting concerns about their potential environmental toxicity. This work underscores the importance of understanding the biotoxicity of such derivatives, contributing to the development of more sustainable chemical practices (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Pyrrolobenzimidazoles in Cancer Treatment
Skibo (1998) reviews the antitumor activity of pyrrolobenzimidazole derivatives, highlighting their design, chemistry, and biological activity. This review indicates the potential of pyrrolobenzimidazole structures in developing new cancer therapies, demonstrating the critical role of such scaffolds in medicinal chemistry (Skibo, 1998).
Future Directions
properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4S/c1-2-32-17-11-9-16(10-12-17)29-24(31)23-22(19-7-3-4-8-20(19)27-23)28-25(29)34-15-21(30)26-14-18-6-5-13-33-18/h3-13,27H,2,14-15H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COVIULGLOZCWLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NCC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide |
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